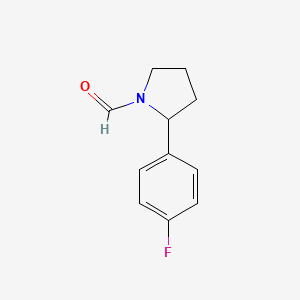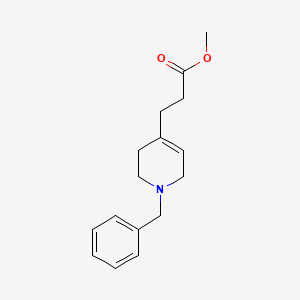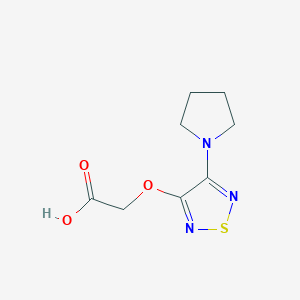
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound featuring a pyrrolidine ring, a thiadiazole ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps. One common approach starts with the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole ring. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A similar compound with a pyrrolidine ring and a carbonyl group.
Thiadiazole derivatives: Compounds with a thiadiazole ring and various substituents.
Uniqueness
2-((4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the combination of the pyrrolidine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-[(4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-6(13)5-14-8-7(9-15-10-8)11-3-1-2-4-11/h1-5H2,(H,12,13) |
Clé InChI |
WKGMHSAWGUQGDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NSN=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





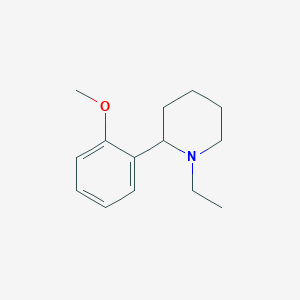
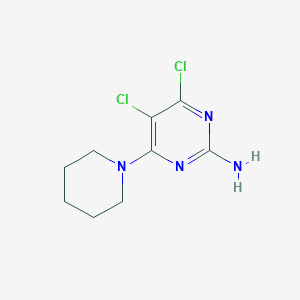

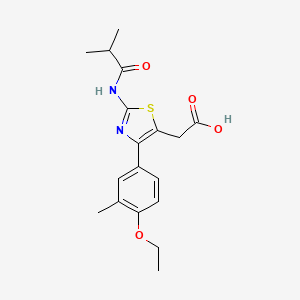
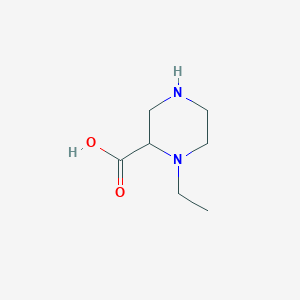

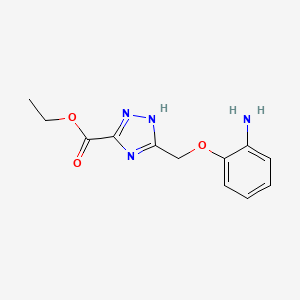
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
